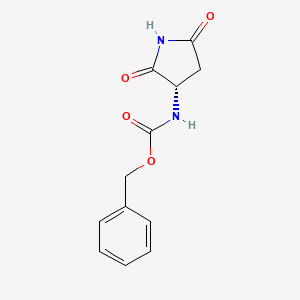

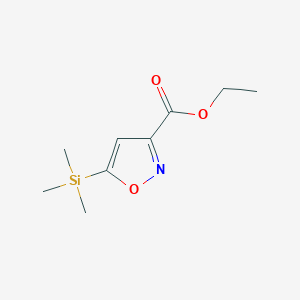

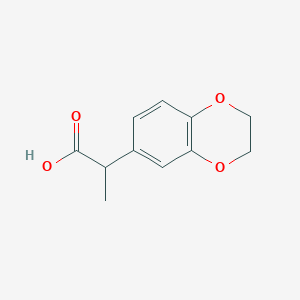

![molecular formula C29H38ClNO5 B1354061 Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester CAS No. 33942-96-0](/img/structure/B1354061.png)

Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzoic acid derivative would contribute to the aromaticity of the compound, while the amide and ester linkages would introduce polar characteristics .Chemical Reactions Analysis

The compound, being an ester and an amide, could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol or amine . The aromatic ring could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the ester and amide groups would likely make it polar, and it may have a relatively high boiling point due to the potential for hydrogen bonding .Applications De Recherche Scientifique

Applications in Materials Science

- Supramolecular and Macromolecular Columns : Research by Percec et al. (1998) on monodendrons, including benzoic acid derivatives, has led to the synthesis of supramolecular columns exhibiting liquid crystalline phases. These columns are tailored by varying aliphatic, aromatic, and other fragments to control their diameter, stability, and internal structure, demonstrating the potential of benzoic acid derivatives in materials science and nanotechnology Percec, V., Schlueter, D., Ungar, G., Cheng, S. Z. D., & Zhang, A. (1998).

Contributions to Organic Synthesis

- Cyclopolymerization Catalysts : Mayershofer et al. (2006) utilized benzoic acid esters in the synthesis of ruthenium-based metathesis catalysts for cyclopolymerization of diynes, providing pathways to complex polymers. This research underscores the role of benzoic acid derivatives in developing new polymeric materials Mayershofer, M. G., Nuyken, O., & Buchmeiser, M. (2006).

Medicinal Chemistry Insights

- Synthesis and Antibacterial Activity : Schiff bases derived from 4-aminobenzoic acid, as studied by Parekh et al. (2005), have shown potential antibacterial properties against medically important bacterial strains. This indicates the utility of benzoic acid derivatives in developing new antibacterial agents Parekh, J., Inamdhar, P., Nair, R., Baluja, S., & Chanda, S. (2005).

Pharmacokinetics and Drug Development

- Pharmacokinetics Study : The pharmacokinetics of benzoic acid derivatives, specifically focusing on their distribution, metabolism, and bioavailability, have been explored to understand their potential as therapeutic agents. For instance, a study on a different benzoic acid derivative in rats after intravenous and oral administrations highlighted the compound's rapid plasma distribution and significant bioavailability Xu, H., Ying, Z., Wang, L., Zhang, W., Ying, X., & Yang, G. (2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

dodecyl 4-chloro-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38ClNO5/c1-3-4-5-6-7-8-9-10-11-12-19-36-29(34)23-15-18-25(30)26(20-23)31-28(33)21-27(32)22-13-16-24(35-2)17-14-22/h13-18,20H,3-12,19,21H2,1-2H3,(H,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMUALOCHQKUCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074033 |

Source

|

| Record name | Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester | |

CAS RN |

33942-96-0 |

Source

|

| Record name | Benzoic acid, 4-chloro-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)-, dodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033942960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

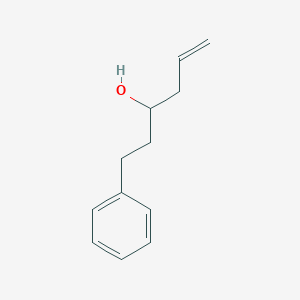

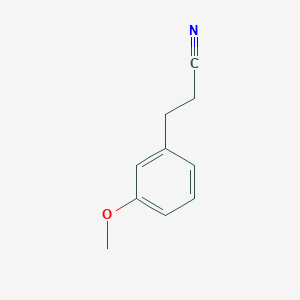

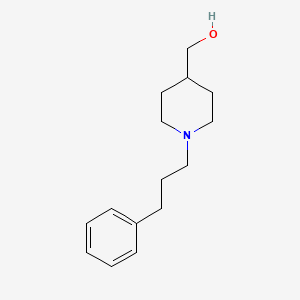

![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)

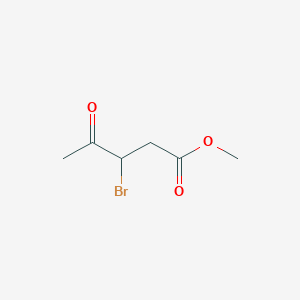

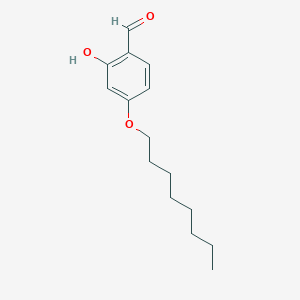

![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)